Cas no 4851-50-7 (Solvaperm Green G)

Solvaperm Green G structure
Solvaperm Green G structure
Product Name:Solvaperm Green G
Numero CAS:4851-50-7
MF:C34H34N2O4
MW:534.644769191742
CID:329486
PubChem ID:78564
Update Time:2025-04-19

Solvaperm Green G Proprietà chimiche e fisiche

Nomi e identificatori

    • Solvaperm Green G
    • 1,4-bis(4-tert-butylanilino)-5,8-dihydroxyanthracene-9,10-dione
    • 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxyanthraquinone
    • 1,4-Bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-9,10-anthracenedione
    • 1,4-bis4-(1,1-Dimethylethyl)phenylamino-5,8-diohanthraquinone
    • SCHEMBL13752318
    • EINECS 225-443-9
    • 9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-
    • 4851-50-7
    • 5,8-Bis(4-tert-butylanilino)quinizarine
    • 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone
    • NS00020652
    • K8874MC6T8
    • UNII-K8874MC6T8
    • 9,10-Anthracenedione, 1,4-bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxy-
    • DTXSID3063623
    • W-109999
    • 1,4-Dihydroxy-5,8-bis((p-tert-butylphenyl)amino)anthraquinone
    • 1,4-bis[[4-(1,1-Dimethylethyl)phenyl]amino]-5,8-diOHanthraquinone
    • Inchi: 1S/C34H34N2O4/c1-33(2,3)19-7-11-21(12-8-19)35-23-15-16-24(36-22-13-9-20(10-14-22)34(4,5)6)28-27(23)31(39)29-25(37)17-18-26(38)30(29)32(28)40/h7-18,35-38H,1-6H3
    • Chiave InChI: KWBCXNHXXWZCMM-UHFFFAOYSA-N
    • Sorrisi: O=C1C2C(=CC=C(C=2C(C2C(=CC=C(C=21)NC1C=CC(=CC=1)C(C)(C)C)NC1C=CC(=CC=1)C(C)(C)C)=O)O)O

Proprietà calcolate

  • Massa esatta: 534.25185757g/mol
  • Massa monoisotopica: 534.25185757g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 6
  • Complessità: 832
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 9.7
  • Superficie polare topologica: 98.7Ų

Solvaperm Green G Letteratura correlata

Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd